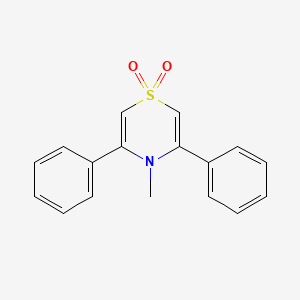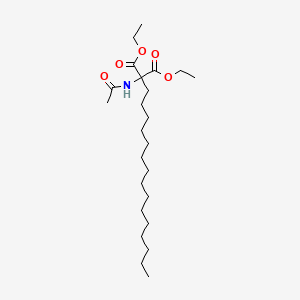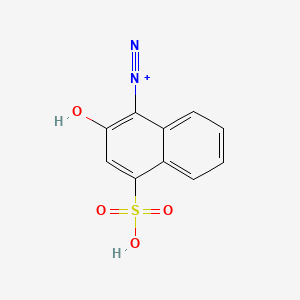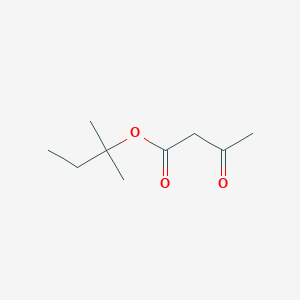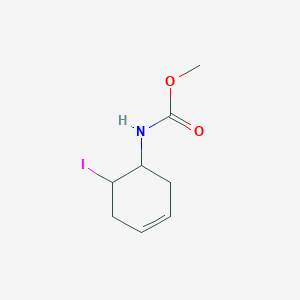
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is a chemical compound known for its unique structure and reactivity. This compound features a cyclohexene ring substituted with an iodine atom and a carbonimidate group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate typically involves the reaction of 6-iodocyclohex-3-en-1-amine with methyl formate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbonimidate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonimidate group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate involves its reactivity with various nucleophiles and electrophiles. The carbonimidate group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse compounds.
Vergleich Mit ähnlichen Verbindungen
- Methyl hydrogen (6-bromocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-chlorocyclohex-3-en-1-yl)carbonimidate
- Methyl hydrogen (6-fluorocyclohex-3-en-1-yl)carbonimidate
Comparison: Methyl hydrogen (6-iodocyclohex-3-en-1-yl)carbonimidate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
20646-79-1 |
|---|---|
Molekularformel |
C8H12INO2 |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
methyl N-(6-iodocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C8H12INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-3,6-7H,4-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
DNCIBAZYUKVQIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1CC=CCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


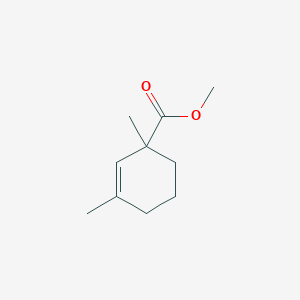


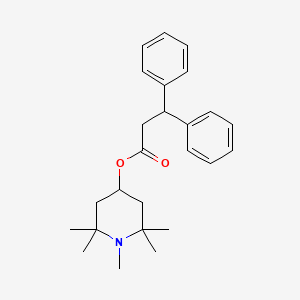
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
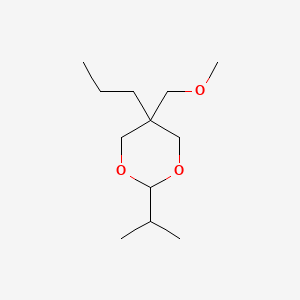
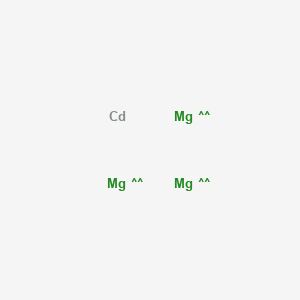
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
